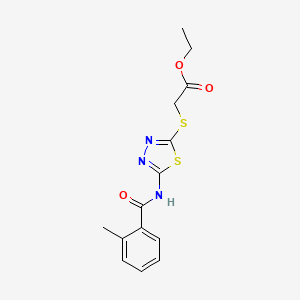![molecular formula C19H26ClFN2O2 B11031920 N-{1-[(3-chloro-4-fluorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11031920.png)
N-{1-[(3-chloro-4-fluorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. The systematic name reveals its structure:
N-{1-[(3-chloro-4-fluorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide: .
- It belongs to the class of thiazole derivatives .
- Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom.
- Our compound features a thiazole ring fused with a cyclohexane ring.
- The presence of chlorine and fluorine substituents adds to its uniqueness.
- Now, let’s explore its preparation methods.
Preparation Methods
- The synthesis of this compound involves several steps:
Step 1: Start with (precursor 1) and (precursor 2).
Step 2: React these precursors under .
Step 3: The reaction yields .
- The IR , 1H-NMR , 13C-NMR , and mass spectral data confirm its structure.
- This compound exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum.
Chemical Reactions Analysis
- It undergoes various reactions:
Oxidation: , , and reactions.
- Common reagents and conditions:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO4).
Reduction: Employ reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: React with nucleophiles (e.g., amines) under appropriate conditions.
- Major products depend on the specific reaction type.
Scientific Research Applications
- This compound finds applications in:
Medicine: Potential antimicrobial properties.
Chemistry: As a building block for thiazole-based drug development.
Industry: Its unique structure may have industrial applications.
Mechanism of Action
- The exact mechanism isn’t fully elucidated, but it likely interacts with specific molecular targets.
- Further research is needed to understand its effects fully.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H26ClFN2O2 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-[1-(3-chloro-4-fluoroanilino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H26ClFN2O2/c1-11(2)17(23-18(24)13-6-4-12(3)5-7-13)19(25)22-14-8-9-16(21)15(20)10-14/h8-13,17H,4-7H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
WAVWKLCYUNABHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide](/img/structure/B11031841.png)
![2-[2-(methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid](/img/structure/B11031842.png)
![Tetramethyl 7'-ethoxy-6'-(4-fluorobenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031848.png)
![2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-propylaniline](/img/structure/B11031864.png)
![4-Amino-1-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11031868.png)
![2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B11031871.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11031874.png)
![5-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B11031882.png)

![(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031897.png)
![N-(3-acetylphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B11031903.png)
![N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11031908.png)
![(E)-3-{4-[(6-Bromohexyl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B11031910.png)
![Ethyl 4-methyl-2-{[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}pyrimidine-5-carboxylate](/img/structure/B11031914.png)
